molecular formula C8H10O2S B1597062 1-Methyl-3-(methylsulfonyl)benzene CAS No. 10355-06-3

1-Methyl-3-(methylsulfonyl)benzene

Cat. No. B1597062
Key on ui cas rn: 10355-06-3
M. Wt: 170.23 g/mol
InChI Key: HWCMIABYHBVAJW-UHFFFAOYSA-N
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Patent
US08841311B2

Procedure details

A solution of 1.0 g of 3-methanesulphonyltoluene in 5.9 ml of tetrachloromethane was admixed with 1.05 g of N-bromosuccinimide 11.8 mg of 2,2′-azoisobutyronitrile at 25° C. and subsequently refluxed for 5 hours. After decanting the orange precipitate was washed with tetrachloromethane and the combined organic phases were concentrated under reduced pressure. The 3-bromomethylphenyl methyl sulphone thus obtained was used in the next stage without further clarification. 100 mg of (E/Z)-N′-(4-bromo-2-cyano-5-hydroxyphenyl)-N,N-dimethylformimidamide are suspended in 1.5 ml of acetone together with the bromide freshly prepared above and after admixture of 95.4 mg of potassium carbonate refluxed for 3 hours. After cooling to 25° C., the reaction mixture was admixed with 25 ml of water and washed twice with 25 ml of ethyl acetate each time. The combined organic phases were washed with 25 ml of saturated sodium chloride solution, dried over sodium sulphate and, after filtration, concentrated under reduced pressure. The residue thus obtained was purified by column chromatography on silica gel with ethyl acetate to obtain 166 mg of (E/Z)-N′-[2-Cyano-5-(3-methanesulphonylbenzyloxy)-4-bromophenyl]-N,N-dimethylformamidine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2′-azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH3:11])[CH:8]=[CH:9][CH:10]=1)(=[O:4])=[O:3].[Br:12]N1C(=O)CCC1=O>ClC(Cl)(Cl)Cl>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][Br:12])[CH:6]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C=CC1)C
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
2,2′-azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5.9 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After decanting the orange precipitate
WASH
Type
WASH
Details
was washed with tetrachloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phases were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC(=CC=C1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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